5-Hydrazinoisophthalic acid hydrochloride

Description

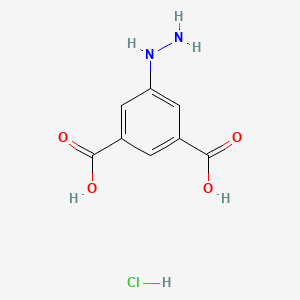

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-hydrazinylbenzene-1,3-dicarboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4.ClH/c9-10-6-2-4(7(11)12)1-5(3-6)8(13)14;/h1-3,10H,9H2,(H,11,12)(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGSLCHOPRRSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)NN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Hydrazinoisophthalic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-hydrazinoisophthalic acid hydrochloride (C₈H₉ClN₂O₄), a trifunctional molecule with significant potential as a building block in medicinal chemistry and materials science. Its isophthalic acid framework offers structural rigidity, while the reactive hydrazine and carboxylic acid moieties allow for versatile chemical modifications. This document outlines the primary synthetic route, detailed experimental protocols, and key characterization data for this compound.

Synthesis of this compound

The most common and effective method for the synthesis of this compound involves a nucleophilic aromatic substitution reaction. This process typically utilizes a halogenated isophthalic acid derivative as the starting material, with 5-chloroisophthalic acid being a common precursor. The synthesis proceeds in two main stages: the substitution of the halogen with hydrazine, followed by the formation of the stable hydrochloride salt.

An alternative, though less detailed in available literature, pathway involves the diazotization of 5-aminoisophthalic acid followed by a reduction step to form the hydrazine group. However, the direct hydrazinolysis of a halogenated precursor is generally the more established route.[1]

Logical Workflow of Synthesis

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of this compound.[1]

Synthesis of this compound from 5-Chloroisophthalic Acid

Materials:

-

5-Chloroisophthalic acid

-

Hydrazine hydrate

-

Ethanol

-

Concentrated Hydrochloric acid

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloroisophthalic acid in ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Heat the reaction mixture to a temperature between 60-80°C.

-

Maintain the reaction at this temperature for 12-24 hours, with continuous stirring.

-

Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) on silica gel plates, with a mobile phase of ethyl acetate/methanol (8:2 v/v).[1]

-

Once the reaction is complete (indicated by the disappearance of the starting material spot on the TLC plate), cool the mixture to room temperature.

-

Slowly add concentrated hydrochloric acid to the reaction mixture until the pH is acidic, leading to the precipitation of the hydrochloride salt.

-

Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

Purification by Recrystallization

-

Dissolve the crude this compound in a minimal amount of a hot ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified product under vacuum to remove any residual solvent.

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques. While specific spectral data for this exact compound is not widely published, the following are the expected characteristic signals based on its structure and data from related compounds.

Data Presentation: Expected Spectroscopic Data

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Signals in the aromatic region (δ 7.5-8.5 ppm), a broad singlet for the carboxylic acid protons (δ ~13.0 ppm), and signals for the hydrazine protons. | Confirms the presence of the aromatic ring, carboxylic acid groups, and the hydrazine moiety. |

| ¹³C NMR | Signals in the aromatic region (δ 125-140 ppm) and a signal for the carbonyl carbons of the carboxylic acids (δ ~165 ppm). | Indicates the carbon framework of the isophthalic acid derivative. |

| IR Spectroscopy | Broad absorption band around 3300 cm⁻¹ (O-H and N-H stretching), and a strong absorption band around 1700 cm⁻¹ (C=O stretching of the carboxylic acid). | Confirms the presence of hydroxyl, amine, and carbonyl functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the free base (196.05 g/mol ) or the protonated molecule. | Confirms the molecular weight and elemental composition of the compound. |

Signaling Pathway of a Potential Application

This compound is a versatile precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, which are of interest in medicinal chemistry. The hydrazine moiety can undergo cyclocondensation reactions with 1,3-dielectrophiles.

Caption: Cyclocondensation of 5-hydrazinoisophthalic acid to form a pyrazole derivative.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers and professionals in drug development can utilize this information for the further exploration and application of this versatile chemical intermediate.

References

physicochemical properties of 5-Hydrazinoisophthalic acid hydrochloride

An In-depth Technical Guide on the Physicochemical Properties of 5-Hydrazinoisophthalic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known , a versatile chemical intermediate. The information is curated for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of this compound.

Core Physicochemical Properties

This compound is a derivative of isophthalic acid, featuring a hydrazine group at the 5-position, stabilized as a hydrochloride salt.[1] This structural arrangement, combining a rigid dicarboxylic acid framework with a reactive hydrazine group, makes it a valuable building block for more complex molecules.[1]

Quantitative Data Summary

While extensive peer-reviewed data on the specific is limited, the following table summarizes available information.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClN₂O₄ | [1][2] |

| Molecular Weight | 232.62 g/mol | [1][2] |

| CAS Number | 873773-66-1 | [1] |

| Melting Point | Not available in cited sources | |

| Boiling Point | Not available in cited sources | |

| Density | Not available in cited sources | |

| Solubility | The hydrochloride salt form enhances stability and solubility in certain solvents.[1] Specific quantitative data is not available in the cited sources. | [1] |

| pKa | Not available in cited sources |

Synthesis and Application

The primary synthetic route to this compound involves a nucleophilic aromatic substitution reaction.[1] Typically, a 5-halogenated isophthalic acid, such as 5-chloroisophthalic acid, is reacted with hydrazine hydrate in a solvent like ethanol.[1] Following the substitution reaction, the product is neutralized with hydrochloric acid to form the stable hydrochloride salt.[1]

Due to its trifunctional nature, with two carboxylic acid groups and a hydrazine moiety, this compound is a prime candidate for various synthetic applications.[1] The hydrazine group can undergo condensation reactions to form heterocyclic systems like pyrazoles, while the carboxylic acid groups can coordinate with metal ions.[1] This makes it a valuable precursor in the synthesis of:

-

Novel heterocyclic compounds[1]

-

Coordination polymers and metal-organic frameworks (MOFs)[1]

-

Cyanine dyes[1]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not widely published. However, the following sections describe standard methodologies that are applicable for its analysis.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[3][4][5]

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.[4][6]

-

The capillary tube is placed in a melting point apparatus, attached to a thermometer.[3][4]

-

The sample is heated slowly, at a rate of approximately 2°C per minute, to ensure accurate measurement.[3]

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[3][7] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.[3]

Solubility Assessment

The solubility of a compound is a critical parameter, particularly in drug development. The hydrochloride salt form is expected to enhance aqueous solubility.[1][8]

Protocol:

-

A small, accurately weighed amount (e.g., 3 mg) of this compound is added to a known volume (e.g., 200 µL) of the desired solvent (e.g., water, buffers of different pH) in a microcentrifuge tube.[9]

-

The mixture is vortexed for a set period (e.g., 5 minutes) and then shaken at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[9]

-

The suspension is then centrifuged to pellet the undissolved solid.[9]

-

A known volume of the supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as HPLC-UV.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity and quantifying the amount of a compound.[10][11][12][13][14]

Protocol:

-

Mobile Phase Preparation: A suitable mobile phase is prepared. For isophthalic acid derivatives, a common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.4% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[12]

-

Standard and Sample Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent. The sample to be analyzed is also dissolved in the same solvent.

-

Chromatographic Conditions: A suitable HPLC column, such as a C18 column, is used.[11] The analysis can be run in isocratic or gradient mode at a constant flow rate (e.g., 1.0 mL/min).[12]

-

Detection: The compound is detected using a UV detector at an appropriate wavelength (e.g., 210 nm for isophthalic acid).[12] The purity is assessed by the presence of a single major peak, and the quantity is determined by comparing the peak area to that of the standard.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure of a molecule.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the isophthalic acid ring and protons associated with the hydrazine group. The acidic protons of the carboxylic acids typically appear as a broad singlet at a high chemical shift (around 12 δ).[15][16]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the carbonyl carbons of the carboxylic acid groups (typically in the range of 165-185 δ).[15][16]

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.[1]

-

O-H Stretch: A very broad band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid groups.[11][15][17][18]

-

C=O Stretch: An intense band for the carbonyl stretch of the carboxylic acid is expected between 1760-1690 cm⁻¹.[11][15]

-

N-H Stretch: Signals corresponding to the N-H stretching of the hydrazine group would also be present.[1]

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of this compound.

References

- 1. This compound | 873773-66-1 | Benchchem [benchchem.com]

- 2. This compound CAS#: [amp.chemicalbook.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. athabascau.ca [athabascau.ca]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. helixchrom.com [helixchrom.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. HPLC Method for Analysis of Isophthalic acid on Primesep B Column | SIELC Technologies [sielc.com]

- 13. HPLC study of migration of terephthalic acid and isophthalic acid from PET bottles into edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. repo.lib.jfn.ac.lk [repo.lib.jfn.ac.lk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 17. echemi.com [echemi.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

5-Hydrazinoisophthalic Acid Hydrochloride: A Technical Guide to its Potential Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydrazinoisophthalic acid hydrochloride is a molecule of interest in chemical and pharmaceutical research due to its unique structural features, combining a reactive hydrazine group with a rigid isophthalic acid backbone. While specific, in-depth experimental data on the biological mechanism of action of this compound is not extensively available in peer-reviewed literature, this technical guide aims to provide a comprehensive overview of its potential mechanisms of action. This analysis is based on the known reactivity of its constituent functional groups and the established biological activities of related hydrazine-containing compounds. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, outlining potential molecular interactions, hypothetical enzyme inhibition models, and suggested experimental workflows for elucidation of its precise biological functions.

Introduction

This compound possesses a trifunctional nature with two carboxylic acid groups and a hydrazine moiety, making it a versatile molecule for chemical synthesis.[1] The hydrazine group, in particular, is a key feature that suggests potential biological activity, as hydrazine derivatives are known to interact with various biological targets.[1] Compounds containing hydrazine are recognized for their roles as nucleophiles and their ability to form stable bonds with biological macromolecules, which has led to their exploration for antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide will explore the theoretical mechanisms by which this compound may exert a biological effect, focusing on its potential as an enzyme inhibitor.

Chemical Structure and Reactivity

The chemical structure of this compound consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 3 (isophthalic acid) and a hydrazine group at position 5. The hydrochloride salt form enhances its stability and solubility.

The key functional groups that likely dictate its biological activity are:

-

Hydrazine Group (-NHNH₂): This is a highly reactive nucleophile. It is known to react with carbonyl groups (aldehydes and ketones) and can participate in redox reactions. In a biological context, the hydrazine moiety is often implicated in the irreversible inhibition of enzymes, particularly those with cofactors like pyridoxal phosphate (PLP) or flavin adenine dinucleotide (FAD).[2]

-

Carboxylic Acid Groups (-COOH): These groups can participate in hydrogen bonding and electrostatic interactions with amino acid residues in the active sites of enzymes or on the surfaces of proteins. They also provide points for further chemical modification to alter solubility, cell permeability, and target specificity.

Potential Mechanisms of Action: Enzyme Inhibition

Based on the chemistry of the hydrazine group and the activities of other hydrazine derivatives, several mechanisms of enzyme inhibition can be hypothesized for this compound. Hydrazine compounds are known to act as inhibitors for enzymes such as monoamine oxidase (MAO) and lysyl oxidase (LOX).[3][4] The mechanism of inhibition can be reversible, irreversible, or time-dependent.[3]

Hypothesized Enzyme Inhibition Models

The interaction of this compound with an enzyme (E) could follow several pathways, leading to a loss of enzymatic activity.

The potential mechanisms include:

-

Competitive Inhibition: The inhibitor (I) competes with the substrate (S) for binding to the active site of the enzyme (E). The isophthalic acid portion of the molecule could mimic the structure of a natural substrate, allowing it to bind reversibly to the active site.

-

Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound.

-

Irreversible Inhibition (Covalent Modification): This is a highly probable mechanism for a hydrazine-containing compound. The inhibitor initially binds to the enzyme, possibly reversibly, and then a chemical reaction occurs that forms a stable, covalent bond between the inhibitor and the enzyme. This often involves the hydrazine moiety reacting with an amino acid residue in the active site or with an enzyme cofactor, leading to permanent inactivation of the enzyme. Some hydrazine derivatives are known to be suicide inhibitors, where the enzyme metabolically activates the inhibitor, which then irreversibly binds to it.[5]

Quantitative Analysis of Enzyme Inhibition

To characterize the inhibitory potential of this compound, key quantitative parameters would need to be determined experimentally.

| Parameter | Description | Associated Inhibition Type |

| IC₅₀ | The concentration of inhibitor required to reduce the activity of an enzyme by 50%. | All types (context-dependent) |

| Kᵢ | The inhibition constant; the dissociation constant for the enzyme-inhibitor complex. A lower Kᵢ indicates a more potent inhibitor. | Reversible (Competitive, Non-competitive, Uncompetitive) |

| kᵢₙₐ꜀ₜ | The rate constant for the inactivation of the enzyme by an irreversible inhibitor. | Irreversible |

This table summarizes key parameters for enzyme inhibition studies. No experimental values currently exist for this compound in the public domain.

Experimental Protocols for Mechanism of Action Elucidation

For researchers aiming to determine the mechanism of action of this compound, a systematic experimental approach is necessary.

Conceptual Experimental Workflow

The following diagram outlines a logical workflow for characterizing the biological activity and mechanism of action of a novel compound like this compound.

Key Experimental Methodologies

-

Enzyme Inhibition Assays:

-

Initial Screening: Test the compound against a panel of enzymes, particularly those known to be targets of other hydrazine derivatives (e.g., MAO-A, MAO-B, LOX).

-

Kinetic Analysis: For a confirmed hit, perform enzyme kinetics experiments by measuring reaction rates at varying substrate and inhibitor concentrations. This allows for the determination of the mode of inhibition (competitive, non-competitive, etc.) and the calculation of Kᵢ. For time-dependent inhibition, pre-incubation studies are necessary to determine kᵢₙₐ꜀ₜ.

-

-

Mass Spectrometry: To confirm covalent modification, the target enzyme can be incubated with the inhibitor and then subjected to proteolysis and analysis by mass spectrometry to identify the modified peptide and the specific amino acid residue to which the inhibitor is attached.

-

Cell-Based Assays: If a specific enzyme target is identified, cell-based assays can be used to confirm that the compound engages the target in a cellular context and to investigate its effects on downstream signaling pathways.

-

Structural Biology: Co-crystallization of the inhibitor with the target enzyme or cryo-electron microscopy can provide atomic-level details of the binding interaction.

Conclusion and Future Directions

This compound is a compound with the potential for interesting biological activity, primarily due to its reactive hydrazine moiety. Based on the known pharmacology of related compounds, it is reasonable to hypothesize that it may act as an enzyme inhibitor, possibly through an irreversible, covalent mechanism. However, without direct experimental evidence, its mechanism of action remains speculative.

Future research should focus on systematic screening of this compound against various biological targets to identify its primary interacting partners. Detailed biochemical and cellular studies will then be required to elucidate the precise mechanism of action, which will be crucial for any potential development of this molecule for therapeutic or other applications. This technical guide provides a theoretical framework to guide such research endeavors.

References

- 1. This compound | 873773-66-1 | Benchchem [benchchem.com]

- 2. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of monoamine oxidase by substituted hydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of 5-Hydrazinoisophthalic Acid Hydrochloride

Introduction

5-Hydrazinoisophthalic acid hydrochloride is a trifunctional chemical intermediate of significant interest in the synthesis of complex molecules and functional materials. Its structure, combining a rigid dicarboxylic acid framework with a reactive hydrazine group stabilized as a hydrochloride salt, makes it a versatile building block. For researchers, scientists, and drug development professionals, understanding the thermal stability of this compound is critical for safe handling, processing, and for defining the operational limits in synthetic applications. This guide provides a detailed overview of its predicted thermal behavior, outlines standard experimental protocols for its assessment, and discusses potential decomposition pathways.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value |

| CAS Number | 873773-66-1 |

| Molecular Formula | C₈H₉ClN₂O₄ |

| Molecular Weight | 232.62 g/mol |

| Chemical Structure | A derivative of isophthalic acid with a hydrazine group at the 5-position, stabilized as a hydrochloride salt. |

Predicted Thermal Stability and Decomposition Analysis

The thermal stability of this compound is dictated by the individual stabilities of the isophthalic acid backbone and the hydrazinium hydrochloride substituent. An analysis of related compounds provides a strong basis for predicting its decomposition behavior.

-

Isophthalic Acid Moiety: Aromatic carboxylic acids, such as isophthalic acid, are generally thermally stable. Studies have shown that isophthalic acid is stable at 300°C. At higher temperatures, around 350°C, it undergoes decarboxylation, leading to the loss of carbon dioxide.

-

Hydrazinium Hydrochloride Moiety: The hydrazine portion of the molecule, particularly as a hydrochloride salt, is expected to be the primary point of thermal instability. Phenylhydrazine hydrochloride, a structural analogue, is reported to decompose at temperatures above 190°C, with some data suggesting a decomposition temperature greater than 245°C.[1][2][3][4] The decomposition of hydrazine compounds can be vigorous and may generate gases such as nitrogen (N₂) and ammonia (NH₃). The hydrochloride salt will likely decompose to release hydrogen chloride (HCl) gas.

Based on this information, the thermal decomposition of this compound is predicted to be a multi-stage process. The initial decomposition is likely to begin in the range of 190-250°C , driven by the breakdown of the hydrazinium hydrochloride group. This would be followed by the decarboxylation of the carboxylic acid groups at higher temperatures, likely above 300°C.

Predicted Thermal Analysis Data

The following table summarizes the anticipated thermal events for this compound when analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

| Thermal Event | Predicted Temperature Range (°C) | Technique | Anticipated Observation |

| Initial Decomposition | 190 - 250 | TGA / DSC | Mass loss corresponding to the release of HCl, N₂, and NH₃ from the hydrazinium moiety. An exothermic event is likely. |

| Decarboxylation | > 300 | TGA / DSC | Subsequent mass loss corresponding to the removal of two CO₂ molecules. An endothermic or exothermic event. |

| Final Residue | > 500 | TGA | A final, stable carbonaceous residue. |

Proposed Thermal Decomposition Pathway

The thermal degradation of this compound is expected to proceed through a series of reactions involving its functional groups. The primary pathways are illustrated below.

Caption: Proposed multi-stage thermal decomposition pathway.

Experimental Protocols for Thermal Analysis

To obtain definitive data on the thermal stability of this compound, the following experimental protocols are recommended.

Objective: To measure the change in mass of the sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 50-100 mL/min).

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate (e.g., 10°C/min).

-

-

-

Data Analysis: Plot the mass loss (%) versus temperature. Determine the onset of decomposition (T_onset) and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., aluminum). Seal the pan, using a pinhole lid if significant gas evolution is expected.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, with a constant purge rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to a temperature beyond the final decomposition event observed in TGA (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

-

-

-

Data Analysis: Plot the heat flow (mW) versus temperature. Identify endothermic (melting, some decompositions) and exothermic (crystallization, some decompositions) events.

Caption: General workflow for thermal analysis experiments.

Safety Considerations

Given the chemical nature of this compound, its thermal decomposition may release hazardous gases.

-

Hydrogen Chloride (HCl): A corrosive and toxic gas.

-

Oxides of Nitrogen (NOx): Toxic and irritating gases.

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): CO is toxic.

-

Hydrazine/Ammonia: Hydrazine is highly toxic and a suspected carcinogen.

All thermal analysis experiments should be conducted in a well-ventilated area, preferably within a fume hood, and appropriate personal protective equipment should be worn.

Conclusion

While direct experimental data for this compound is unavailable, a thorough analysis of its structural components allows for a reliable prediction of its thermal behavior. The compound is expected to exhibit a multi-stage decomposition, initiated by the breakdown of the less stable hydrazinium hydrochloride moiety at temperatures likely between 190°C and 250°C. This is followed by the decarboxylation of the more stable isophthalic acid backbone at temperatures exceeding 300°C. For definitive thermal stability data, it is imperative to perform Thermogravimetric Analysis and Differential Scanning Calorimetry following the standardized protocols outlined in this guide. This information is crucial for ensuring the safe handling and effective utilization of this compound in research and development.

References

In-Depth Technical Guide: 5-Hydrazinoisophthalic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Hydrazinoisophthalic acid hydrochloride. This compound is a trifunctional chemical intermediate with significant potential in the synthesis of novel heterocyclic systems, coordination polymers, and metal-organic frameworks (MOFs). This document outlines the core chemical data, a generalized synthetic protocol, and expected analytical characterizations. Due to the limited availability of public experimental data, some sections provide illustrative examples based on the compound's known structural features.

Molecular Structure and Chemical Properties

This compound is a derivative of isophthalic acid, featuring a hydrazine group at the 5-position of the benzene ring. The hydrazine group is protonated with hydrochloric acid to form a stable salt, which enhances its stability and solubility in certain solvents.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₉ClN₂O₄ | [1] |

| Molecular Weight | 232.62 g/mol | [1][2] |

| CAS Number | 873773-66-1 | [2] |

| InChIKey | CEGSLCHOPRRSOS-UHFFFAOYSA-N | [2] |

| 2D Structure |  | [2] |

Synthesis

The primary route for the synthesis of this compound involves a nucleophilic aromatic substitution reaction. This method typically utilizes a halogenated isophthalic acid derivative as the starting material.

Generalized Experimental Protocol: Nucleophilic Aromatic Substitution

The following protocol describes a general method for the synthesis of this compound.

Materials:

-

5-Chloroisophthalic acid (or other 5-halogenated isophthalic acid)

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent)

-

Concentrated Hydrochloric Acid

-

Distilled water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloroisophthalic acid in ethanol.

-

Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The free base, 5-hydrazinoisophthalic acid, may precipitate.

-

Acidification: Slowly add concentrated hydrochloric acid to the mixture until the pH is acidic. This will protonate the hydrazine group, forming the hydrochloride salt and facilitating its precipitation.

-

Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

-

Drying: Dry the resulting white to off-white solid under vacuum to obtain this compound.

Diagram 1: Synthesis Workflow of this compound

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Analytical Characterization (Illustrative)

Detailed experimental spectral data for this compound is not widely available in the public domain. The following tables provide an illustrative summary of the expected data based on the known functional groups and molecular structure.

Table 2: Illustrative Spectroscopic Data

| Technique | Expected Observations | Interpretation |

| ¹H NMR | δ ~8.0-8.5 ppm (m, Ar-H), δ ~10-13 ppm (br s, COOH), δ ~9-11 ppm (br s, -NHNH₃⁺) | Aromatic protons, carboxylic acid protons, and hydrazinium protons. |

| ¹³C NMR | δ ~120-140 ppm (Ar-C), δ ~165-170 ppm (C=O) | Aromatic carbons and carbonyl carbons of the carboxylic acid groups. |

| FT-IR (cm⁻¹) | ~3400-3200 (N-H stretching), ~3000 (O-H stretching), ~1700 (C=O stretching), ~1600 (aromatic C=C stretching) | Presence of hydrazine, carboxylic acid, and aromatic functional groups. |

| Mass Spec. (HRMS) | m/z for [C₈H₈N₂O₄ + H]⁺ calculated: 197.0562 | Confirmation of the molecular formula of the free base. |

Reactivity and Applications

This compound is a versatile building block due to its three reactive functional groups.[2]

-

Hydrazine Group: The nucleophilic hydrazine moiety can participate in condensation reactions to form various heterocyclic structures, such as pyrazoles. It can also undergo acylation and alkylation.

-

Carboxylic Acid Groups: The two carboxylic acid groups can be converted into a variety of derivatives, including esters and amides. They are also key for the formation of coordination polymers and metal-organic frameworks (MOFs) by coordinating with metal ions.

Diagram 2: Reactivity of this compound

Caption: A diagram showing the reactive functional groups of this compound and their potential chemical transformations.

Safety and Handling

Hydrazine and its derivatives are potentially toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable chemical intermediate with a unique combination of functional groups. Its trifunctional nature makes it a versatile precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of materials science and medicinal chemistry. Further research into the synthesis and applications of this compound is warranted to fully explore its potential.

References

5-Hydrazinoisophthalic Acid Hydrochloride: A Versatile Precursor for Advanced Materials in Science and Drug Development

An In-depth Technical Guide

Abstract

5-Hydrazinoisophthalic acid hydrochloride is emerging as a highly promising, yet underexplored, trifunctional building block for the rational design of advanced materials. Its unique molecular architecture, featuring a rigid isophthalic acid backbone for structural integrity and a reactive hydrazine moiety for chemical functionalization, positions it as a prime candidate for the synthesis of novel metal-organic frameworks (MOFs), coordination polymers, and functional polymers. This technical guide elucidates the potential applications of this compound in materials science, drawing upon established principles of crystal engineering and polymer chemistry. While direct experimental data on materials derived from this specific precursor is nascent, this document provides a comprehensive overview of its synthetic pathways, and by analogy with closely related 5-substituted isophthalic acids, projects its potential in creating materials with tailored properties for applications ranging from gas storage and catalysis to drug delivery. Detailed experimental protocols, comparative data from analogous systems, and conceptual diagrams are presented to guide researchers and professionals in harnessing the potential of this versatile compound.

Introduction

The quest for novel materials with precisely controlled structures and functionalities is a cornerstone of modern materials science. In this context, the design and synthesis of organic building blocks are of paramount importance. This compound is a trifunctional organic compound that offers a compelling combination of a structurally rigid aromatic dicarboxylic acid and a highly reactive nucleophilic hydrazine group.[1] This unique combination makes it an ideal precursor for the modular, bottom-up assembly of complex molecular architectures.[1]

The isophthalic acid framework is a well-established component in the construction of high-performance polymers and porous materials like metal-organic frameworks (MOFs).[1] The hydrazine group, a potent nucleophile, opens up a rich design space for creating functional materials through various chemical transformations, including condensation reactions to form heterocyclic systems like pyrazoles, or for post-synthetic modification of materials.[1] This guide will explore the synthesis of this compound and its potential applications in the development of advanced materials, with a focus on MOFs and functional polymers.

Synthesis of this compound

The primary synthetic route to this compound involves a nucleophilic aromatic substitution reaction. The process typically starts with 5-chloroisophthalic acid, which is reacted with hydrazine hydrate. The resulting product is then neutralized with hydrochloric acid to yield the stable hydrochloride salt.[1] This salt form enhances the compound's stability and solubility in certain solvents, which is advantageous for subsequent synthetic applications.[1]

Potential Applications in Metal-Organic Frameworks (MOFs)

The dicarboxylic acid functionality of this compound makes it an excellent candidate for use as an organic linker in the synthesis of MOFs. By coordinating with metal ions, it can form extended, porous, and crystalline structures. The presence of the hydrazine group offers a unique advantage: it can either be an active functional site within the MOF pores or a point for post-synthetic modification.

While specific MOFs based on this compound are not yet widely reported, the extensive research on analogous 5-substituted isophthalic acid-based MOFs provides a strong basis for predicting their potential. For instance, MOFs constructed from 5-aminoisophthalic acid have demonstrated applications in sensing, catalysis, and gas storage.

Proposed Experimental Protocol for MOF Synthesis (Solvothermal Method)

This proposed protocol is based on established methods for synthesizing MOFs with functionalized isophthalic acid linkers.

-

Reactant Mixture: In a typical synthesis, this compound (0.1 mmol) and a metal salt (e.g., Zinc nitrate hexahydrate, 0.1 mmol) are dissolved in a solvent mixture, such as N,N-dimethylformamide (DMF) and ethanol (e.g., 8 mL in a 3:1 v/v ratio).

-

Sonication: The mixture is sonicated for approximately 30 minutes to ensure homogeneity.

-

Sealing and Heating: The solution is then transferred to a Teflon-lined stainless steel autoclave, sealed, and heated to a specific temperature (typically between 100-130°C) for a period of 24 to 72 hours.

-

Cooling and Crystal Formation: The autoclave is slowly cooled to room temperature, allowing for the formation of crystals.

-

Isolation and Washing: The resulting crystals are collected by filtration, washed with fresh solvent (e.g., DMF, ethanol) to remove unreacted starting materials, and then dried under vacuum.

Predicted Properties and Potential Applications

Based on analogous systems, MOFs synthesized with this compound are expected to exhibit interesting properties and have potential applications in several areas.

| Property | Predicted Characteristic | Potential Application | Analogous System |

| Porosity | High surface area and tunable pore size | Gas storage (e.g., CO₂, H₂), separation | MOFs from 5-aminoisophthalic acid |

| Chemical Functionality | Reactive hydrazine groups in pores | Catalysis, sensing of small molecules | MOFs from 5-aminoisophthalic acid |

| Luminescence | Potential for photo-luminescence | Chemical sensors, bio-imaging | Dysprosium MOFs with 5-aminoisophthalic acid[2] |

| Drug Delivery | Biocompatible metal centers and porous structure | Controlled release of therapeutic agents | MOF-5 as a drug carrier[3] |

Potential Applications in Functional Polymers

The isophthalic acid moiety of this compound is a well-known monomer for the synthesis of high-performance polymers such as polyesters and polyamides. The hydrazine group can be utilized in several ways: as a reactive site for cross-linking, as a point of attachment for other functional molecules, or as a key component in the formation of polyhydrazides, which can be further converted into polyoxadiazoles, known for their excellent thermal stability.

Proposed Polymerization Pathways

-

Polycondensation: this compound can undergo polycondensation with diacyl chlorides to form polyhydrazides. Subsequent cyclodehydration of the polyhydrazides can yield poly(1,3,4-oxadiazole)s, a class of thermally stable polymers.

-

Epoxy Curing: The hydrazine group can act as a curing agent for epoxy resins, leading to the formation of cross-linked thermosetting polymers with potentially enhanced thermal and mechanical properties.

References

The Lynchpin Intermediate: A Technical Guide to 5-Hydrazinoisophthalic Acid Hydrochloride in Complex Molecule Synthesis

For Immediate Release

MANCHESTER, UK – November 3, 2025 – In the intricate world of pharmaceutical and materials science, the success of multi-step syntheses often hinges on the strategic use of versatile chemical intermediates. 5-Hydrazinoisophthalic acid hydrochloride has emerged as a critical building block, prized for its trifunctional nature that allows for the construction of complex molecular architectures, particularly in the realm of targeted therapeutics. This technical guide provides an in-depth analysis of its properties, synthesis, and pivotal role as a chemical intermediate for researchers, chemists, and professionals in drug development.

Core Physicochemical Properties

This compound is a derivative of isophthalic acid, distinguished by a reactive hydrazine group at the 5-position, stabilized as a hydrochloride salt.[1] This unique combination of a rigid dicarboxylic acid framework and a nucleophilic hydrazine moiety underpins its utility as a versatile precursor.[1] Key quantitative data for this intermediate are summarized below.

| Property | Value | Source |

| CAS Number | 873773-66-1 | AK Scientific, Inc.[2] |

| Molecular Formula | C₈H₉ClN₂O₄ | AK Scientific, Inc.[2] |

| Molecular Weight | 232.62 g/mol | AK Scientific, Inc.[2] |

| Purity Specification | ≥ 95% | AK Scientific, Inc.[2] |

| Physical State | Solid (Typical) | Assumed based on structure |

| Solubility | Soluble in certain polar solvents (enhanced by HCl salt) | BenchChem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved from its amino precursor, 5-aminoisophthalic acid. The general strategy involves diazotization of the aromatic amine followed by reduction to the corresponding hydrazine.

Representative Protocol 1: Synthesis of this compound

This protocol is a representative method based on standard organic chemistry transformations.

Step 1: Diazotization of 5-Aminoisophthalic Acid

-

Suspend 5-aminoisophthalic acid (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0-5 °C.

-

Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Reduction to Hydrazine

-

Prepare a solution of tin(II) chloride (3.0-4.0 eq) in concentrated hydrochloric acid, chilled to 0 °C.

-

Add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution slowly, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir for several hours, gradually warming to room temperature.

-

Collect the precipitated solid by filtration, wash with a small amount of cold water, followed by ethanol.

-

Dry the solid under vacuum to yield this compound.

Representative Protocol 2: Synthesis of a Pyrazole Derivative

The hydrazine group is particularly reactive towards 1,3-dicarbonyl compounds, leading to the formation of pyrazole rings, a common scaffold in medicinal chemistry. This is a cornerstone reaction demonstrating the utility of the title compound.

Knorr Pyrazole Synthesis:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the 5-(3,5-dimethyl-1H-pyrazol-1-yl)isophthalic acid product.

Application in Drug Development: A PARP Inhibitor Case Study

A significant application of hydrazine-containing intermediates is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The underlying principle is synthetic lethality.

In cells with functional BRCA proteins, both single-strand and double-strand DNA breaks can be repaired. However, in BRCA-deficient cancer cells, the cell relies heavily on PARP-mediated repair. When a PARP inhibitor (often synthesized using heterocyclic intermediates derived from compounds like 5-Hydrazinoisophthalic acid) is introduced, both major DNA repair pathways are blocked, leading to an accumulation of catastrophic DNA damage and selective cancer cell death.[3]

Synthetic Workflow Visualization

The role of this compound as a lynchpin intermediate is best illustrated through a synthetic workflow diagram. It serves as the core upon which additional complexity and functionality are built.

This diagram illustrates the central position of this compound. It is synthesized from a readily available precursor and then undergoes a key ring-forming reaction to create a pyrazole scaffold. This new, more complex intermediate can then be subjected to further chemical modifications to produce a final, high-value active pharmaceutical ingredient.

Conclusion

This compound stands out as a high-value intermediate due to its trifunctional nature, enabling sequential and selective reactions. Its ability to readily form heterocyclic systems, such as pyrazoles, makes it particularly valuable in the synthesis of modern pharmaceuticals, including potent and selective PARP inhibitors. The robust chemistry and strategic importance of this compound ensure its continued relevance in the fields of organic synthesis and drug discovery.

References

- 1. EP2008996A1 - Process for the production of pyrazoles - Google Patents [patents.google.com]

- 2. US5569769A - Preparation of pyrazole and its derivatives - Google Patents [patents.google.com]

- 3. US5624941A - Pyrazole derivatives, method of preparing them and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]

A Technical Guide to 5-Hydrazinoisophthalic Acid Hydrochloride: Synthesis, Properties, and Potential Applications

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 5-Hydrazinoisophthalic acid hydrochloride is not widely documented in existing scientific literature. This guide, therefore, presents a hypothetical reconstruction of its discovery, synthesis, and characterization based on established principles of organic chemistry and data from analogous, well-documented compounds. The experimental protocols are derived from standard, published procedures for similar chemical transformations.

Introduction and Hypothetical Discovery

The field of medicinal chemistry and materials science continually seeks novel molecular building blocks to construct complex functional molecules. Isophthalic acid derivatives, with their rigid 1,3-dicarboxybenzene scaffold, are valuable precursors for metal-organic frameworks, coordination polymers, and pharmacologically active heterocyclic compounds.[1][2] The introduction of a hydrazine moiety (-NHNH2) at the 5-position offers a unique combination of a nucleophilic group and a potential ligand-forming site, opening avenues for new synthetic applications.

The "discovery" of this compound can be envisioned as a targeted synthetic effort to create a versatile bifunctional reagent. The primary motivation would be to combine the structural rigidity of the isophthalic acid core with the reactive and coordinating properties of the hydrazine group. The hydrochloride salt form is anticipated to enhance stability and improve solubility in polar solvents, facilitating its use in subsequent reactions.

Proposed Synthetic Pathway

The most chemically sound and plausible route to this compound begins with a commercially available precursor, 5-aminoisophthalic acid. The synthesis involves a classical Sandmeyer-type reaction sequence: diazotization of the aromatic amine followed by reduction of the resulting diazonium salt.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

This protocol is adapted from established methods for the synthesis of arylhydrazines from aromatic amines.

Materials:

-

5-Aminoisophthalic acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ethanol

Procedure:

-

Diazotization:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 5-aminoisophthalic acid (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not rise above 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt intermediate is observed.

-

-

Reduction:

-

In a separate 500 mL flask, dissolve tin(II) chloride dihydrate (4.0 eq) in concentrated HCl.

-

Cool this reducing solution to 0 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. The temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

-

Isolation and Purification:

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the crude product cake thoroughly with cold deionized water to remove inorganic salts.

-

Recrystallize the solid from an ethanol/water mixture to yield the purified this compound as a crystalline solid.

-

Dry the final product in a vacuum oven at 60 °C.

-

Quantitative Data and Characterization

The following tables summarize the expected quantitative data for the synthesis and the physical properties of the final compound, based on typical results for analogous reactions.

Table 1: Reaction Parameters and Yields

| Parameter | Value | Reference / Basis |

| Starting Material | 5-Aminoisophthalic Acid | Commercially Available |

| Key Reagents | NaNO₂, SnCl₂·2H₂O, HCl | Standard diazotization/reduction |

| Reaction Temperature | 0-10 °C | Controlled conditions for diazonium salt stability |

| Reaction Time | ~3 hours | Typical for this class of reaction |

| Theoretical Yield | Based on 1:1 stoichiometry | Standard calculation |

| Expected Actual Yield | 75-85% | Based on similar reported syntheses of arylhydrazines |

Table 2: Physicochemical Properties

| Property | Expected Value | Method of Analysis |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| Molecular Formula | C₈H₉ClN₂O₄ | --- |

| Molecular Weight | 232.62 g/mol | --- |

| Melting Point | >250 °C (with decomposition) | Differential Scanning Calorimetry (DSC) |

| Solubility | Soluble in water, DMSO; Sparingly soluble in Methanol | Standard solubility tests |

| ¹H NMR (DMSO-d₆) | δ 13.5 (s, 2H), 8.5 (br s, 3H), 8.2 (s, 1H), 7.9 (s, 2H) | NMR Spectroscopy |

| Elemental Analysis | C: 41.31%, H: 3.90%, N: 12.04%, O: 27.51% | Combustion Analysis |

Potential Applications and Logical Relationships

The unique structure of this compound makes it a promising candidate for several applications. The hydrazine group can act as a potent nucleophile for forming heterocyclic rings (e.g., pyrazoles, indazoles), while the carboxylic acid groups are ideal for forming amides, esters, or coordinating with metal ions.

Caption: Logical relationships between the core structure and its potential applications.

-

Pharmaceutical Synthesis: The hydrazine group is a key pharmacophore and a precursor for many nitrogen-containing heterocycles. Reaction with 1,3-dicarbonyl compounds could yield pyrazole-containing isophthalic acids, which could be investigated as novel enzyme inhibitors or receptor antagonists. The reaction of hydrazines with various reagents to form hydrazones is a well-established pathway to bioactive molecules.[3][4]

-

Materials Science: As a trifunctional linker, this molecule is an excellent candidate for the synthesis of advanced polymers and metal-organic frameworks (MOFs). The two carboxylic acid groups can link metal clusters, while the hydrazine moiety can be post-synthetically modified or used to introduce specific functionality within the pores of the framework.[2][5]

-

Coordination Chemistry: The molecule can act as a chelating ligand, with the hydrazine and adjacent carboxylate groups potentially coordinating to a single metal center, creating stable complexes with interesting catalytic or magnetic properties.

References

- 1. Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. Para-Aminobenzohydrazide Derivatives as Fatty Acid Amide Hydrolase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Theoretical Insights into 5-Hydrazinoisophthalic Acid Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical studies surrounding 5-Hydrazinoisophthalic acid hydrochloride, a trifunctional molecule with significant potential as a versatile building block in medicinal chemistry and materials science. This document summarizes key computational data, outlines detailed experimental protocols for its synthesis, and visualizes essential chemical pathways and workflows to support further research and development.

Core Theoretical Studies

Theoretical investigations, primarily employing Density Functional Theory (DFT), offer profound insights into the molecular structure, reactivity, and electronic properties of this compound. These computational approaches are instrumental in predicting the behavior of the molecule and guiding the design of new derivatives and materials.

Molecular Geometry and Electronic Properties

Quantum chemical calculations are crucial for determining the three-dimensional structure and electronic landscape of a molecule. For this compound, DFT calculations provide a detailed picture of its geometry and the distribution of electrons, which are fundamental to its chemical behavior. While specific computational studies on this compound are not extensively published, data from closely related hydrazine derivatives, calculated at the B3LYP/6-31G(d,p) level of theory, can provide valuable analogous insights.[1]

Below are representative theoretical data tables for a generic hydrazine derivative, illustrating the type of information that can be obtained through DFT calculations.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths and Angles) for a Representative Hydrazine Derivative

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-N | 1.373 | C-N-N | 118.5 |

| N-N | 1.353 | H-N-N | 115.2 |

| C=O | 1.235 | O=C-C | 123.4 |

| C-C (aromatic) | 1.405 | C-C-C (aromatic) | 120.0 |

| O-H | 0.972 | C-O-H | 108.9 |

Note: These values are illustrative and based on general data for similar structures. Specific values for this compound would require dedicated computational analysis.

Table 2: Calculated Electronic Properties for a Representative Hydrazine Derivative

| Property | Value |

| HOMO Energy | -6.02 eV |

| LUMO Energy | -3.31 eV |

| HOMO-LUMO Gap (ΔE) | 2.71 eV |

| Dipole Moment | 3.5 D |

Note: The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.[2] A smaller gap suggests higher reactivity.

Table 3: Mulliken Atomic Charges for a Representative Hydrazine Derivative

| Atom | Charge (e) |

| N (hydrazine) | -0.428 |

| N (hydrazine) | -0.371 |

| C (carbonyl) | +0.550 |

| O (carbonyl) | -0.450 |

| O (hydroxyl) | -0.650 |

| H (hydroxyl) | +0.430 |

Note: Mulliken charge analysis helps in understanding the charge distribution within the molecule and identifying potential sites for electrophilic and nucleophilic attack.[3]

Experimental Protocols

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution reaction. The following protocol provides a detailed methodology for its preparation.

Synthesis of this compound

Materials:

-

5-Chloroisophthalic acid

-

Hydrazine hydrate (80%)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloroisophthalic acid in ethanol.

-

Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, 5-hydrazinoisophthalic acid, may precipitate out of the solution.

-

Acidification: Slowly add concentrated hydrochloric acid to the mixture until the pH is acidic (pH 2-3). This will protonate the hydrazine group and facilitate the formation of the hydrochloride salt.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the product, this compound, in a vacuum oven at 60°C to a constant weight.

Characterization: The structure and purity of the synthesized compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -COOH, -NH-NH₃⁺, aromatic C-H).

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Elemental Analysis: To determine the elemental composition.

Visualizing Chemical Logic and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate reaction pathways and logical workflows in theoretical studies.

Conclusion

This compound stands out as a molecule of significant interest for further chemical exploration. The theoretical data, while currently based on analogous structures, underscores its potential reactivity and suitability for designing novel compounds. The provided experimental protocol offers a reliable method for its synthesis, paving the way for further research into its applications in drug development and materials science. The visualized workflows aim to clarify the logical steps in both its synthesis and theoretical examination, providing a solid foundation for future investigations.

References

An In-depth Technical Guide to the Safety and Handling of 5-Hydrazinoisophthalic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling considerations for 5-Hydrazinoisophthalic acid hydrochloride. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles information based on the hazardous components of the molecule—the hydrazine functional group and the hydrochloride salt—as well as data from related compounds. Researchers should handle this compound with the utmost care, assuming it possesses the hazards associated with both hydrazines and strong acids.

Chemical and Physical Properties

| Property | Value/Information | Source |

| Molecular Formula | C₈H₉ClN₂O₄ | [1] |

| Molecular Weight | 232.62 g/mol | [1][2] |

| CAS Number | 873773-66-1 | [2] |

| Appearance | Solid (presumed) | General knowledge |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Likely soluble in water due to the hydrochloride salt | General chemical principles |

| pKa | The hydrochloride will result in an acidic solution. The pKa of hydrochloric acid is -5.9.[3] | [3] |

Hazard Identification and Toxicological Information

The primary hazards of this compound are associated with the hydrazine moiety and its acidic nature as a hydrochloride salt. Hydrazine and its derivatives are known to be toxic.

GHS Hazard Statements (Presumed):

-

Acute Toxicity: May be fatal if swallowed, in contact with skin, or if inhaled.[4]

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[5]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[5]

-

Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]

-

Carcinogenicity: Suspected of causing cancer.[4]

-

Aquatic Hazard: May be toxic to aquatic life.[4]

| Hazard | Description |

| Acute Toxicity | Hydrazine is acutely toxic via ingestion, inhalation, and dermal contact.[6] Symptoms of acute exposure can include irritation of the eyes, nose, and throat, dizziness, headache, nausea, pulmonary edema, seizures, and coma.[6] |

| Corrosivity | As a hydrochloride salt, it is expected to be corrosive. Hydrochloric acid causes severe damage to the skin and eyes upon contact.[5][7] |

| Carcinogenicity | Hydrazine is a confirmed carcinogen.[4][6] |

| Sensitization | Hydrazine is a known sensitizer.[6] |

| Reactivity | Hydrazine derivatives can be reactive and unstable.[6] The hydrazine moiety is nucleophilic and can participate in condensation reactions.[2] |

Toxicological Data (of related compounds):

| Compound | LD50 (Oral, Rat) | Notes |

| 5-Aminoisophthalic acid | 1600 mg/kg | Structurally related but lacks the hydrazine group. |

| Hydrazine | Highly toxic | The ACGIH threshold limit value (TLV) is 0.01 ppm.[8] |

Safe Handling and Storage

All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

Engineering Controls:

-

Always handle this compound within a certified chemical fume hood.[6][7]

-

Ensure an eyewash station and safety shower are immediately accessible.[4]

Personal Protective Equipment (PPE):

-

Hand Protection: Wear nitrile or other chemical-resistant gloves.[7]

-

Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended if there is a risk of splashing.[7]

-

Skin and Body Protection: A lab coat must be worn.[7]

-

Respiratory Protection: Not typically required when handled in a fume hood. If handled outside of a fume hood, a respirator with an appropriate cartridge for acid gases and organic vapors should be used.[7]

Storage:

-

Store in a cool, dry, well-ventilated area away from incompatible materials.[4]

-

Keep containers tightly closed.[4]

-

Store away from heat and sources of ignition.[4]

-

Incompatible materials include strong oxidizing agents, bases, and metals.

Emergency Procedures

Spill Procedures:

-

Small Spills (in a fume hood): Absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the area immediately. Do not attempt to clean up the spill. Contact emergency services and inform them of the nature of the chemical.[7]

First Aid Measures:

-

Inhalation: Move the person to fresh air. Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Experimental Protocols

General Workflow for Handling Hydrazine Derivatives:

The following diagram illustrates a general workflow for safely handling hydrazine derivatives like this compound in a research setting.

Caption: General workflow for handling hazardous chemicals.

Logical Relationship of Safety Precautions:

This diagram shows the hierarchical relationship of safety controls when working with hazardous substances.

Caption: Hierarchy of safety controls.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Collect waste in a designated, labeled, and sealed container.

-

Dispose of the waste through your institution's environmental health and safety office.

-

Do not dispose of this chemical down the drain.

Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.[9]

-

Reactivity: The hydrazine group is a strong nucleophile and can react with electrophiles. The carboxylic acid groups can undergo typical reactions of carboxylic acids. The compound may be sensitive to heat, light, and air.[6]

-

Incompatible Materials: Strong oxidizing agents, bases, and metals.[9]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[9]

This guide is intended to provide a starting point for the safe handling of this compound. It is crucial for researchers to conduct their own risk assessments and to consult with their institution's safety office before beginning any work with this compound. Always err on the side of caution when handling chemicals with unknown toxicological properties.

References

- 1. This compound CAS#: [amp.chemicalbook.com]

- 2. This compound | 873773-66-1 | Benchchem [benchchem.com]

- 3. Hydrochloric Acid | HCl | CID 313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 5. columbuschemical.com [columbuschemical.com]

- 6. ehs.ucsb.edu [ehs.ucsb.edu]

- 7. ehs.unm.edu [ehs.unm.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Derivatives of 5-Hydrazinoisophthalic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydrazinoisophthalic acid hydrochloride is a versatile chemical scaffold that holds significant promise in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring two carboxylic acid groups and a reactive hydrazine moiety on a rigid isophthalic acid backbone, makes it an ideal starting material for the synthesis of a diverse array of novel heterocyclic compounds and coordination polymers. The hydrochloride salt form enhances its stability and solubility, facilitating its use in various synthetic transformations. This guide provides a comprehensive overview of the synthesis of derivatives from this compound, their potential biological activities, and detailed experimental protocols.

The hydrazine group serves as a key functional handle for constructing various nitrogen-containing heterocycles, such as pyrazoles and pyridazines, through condensation reactions. Simultaneously, the carboxylic acid groups can be engaged in the formation of amides, esters, or coordinate with metal ions to form metal-organic frameworks (MOFs). This versatility allows for the creation of a wide range of derivatives with potentially valuable pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Synthetic Pathways and Key Derivatives

The primary utility of this compound lies in its role as a precursor for more complex molecular architectures. The hydrazine and carboxylic acid functionalities can be selectively targeted to yield a variety of derivatives.

Synthesis of Pyrazole Derivatives

One of the most common applications of aryl hydrazines is in the synthesis of pyrazole rings through condensation with 1,3-dicarbonyl compounds. While specific examples starting directly from this compound are not extensively documented in publicly available literature, a general and analogous synthetic pathway can be extrapolated. This involves the initial conversion of isophthalic acid to its corresponding dihydrazide, followed by cyclization.

A representative synthetic scheme is outlined below:

Caption: General synthesis of pyrazole derivatives from isophthalic acid.[1]

This multi-step synthesis begins with the esterification of isophthalic acid, followed by conversion to the acid hydrazide.[1] The acid hydrazide then undergoes a cyclization reaction with a suitable dicarbonyl compound, such as ethyl acetoacetate, to form a pyrazol-5-one derivative.[1] This core can be further modified, for example, by reaction with thiosemicarbazide and subsequent reactions to yield a variety of alkene derivatives.[1]

Potential for Other Heterocyclic Systems

The reactive nature of the hydrazine group in this compound opens up possibilities for the synthesis of other important heterocyclic systems, including:

-

Pyridazines: Through condensation with 1,4-dicarbonyl compounds.

-

Triazoles: Via reactions with compounds containing a C=N-C=S or similar backbone.

-

Indoles: In Fischer indole synthesis with appropriate ketones or aldehydes.

Biological Activities of Hydrazide and Hydrazone Derivatives

While specific biological data for derivatives of this compound are limited in the available literature, the broader class of hydrazide and hydrazone derivatives is well-known for a wide spectrum of pharmacological activities. This suggests that derivatives of 5-Hydrazinoisophthalic acid could exhibit similar properties.

Table 1: Potential Biological Activities of Hydrazide and Hydrazone Derivatives

| Biological Activity | Description | Potential Mechanism of Action |

| Antimicrobial | Effective against a range of bacteria and fungi. | Inhibition of essential enzymes or disruption of cell wall synthesis. |

| Anticancer | Shows cytotoxic effects against various cancer cell lines. | Induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways. |

| Anti-inflammatory | Reduces inflammation in various models. | Inhibition of inflammatory enzymes like COX and LOX. |

| Anticonvulsant | Demonstrates activity in seizure models. | Modulation of neurotransmitter levels or ion channel function. |

| Antiviral | Inhibits the replication of certain viruses. | Interference with viral entry, replication, or assembly. |

Experimental Protocols

General Procedure for the Synthesis of Pyrazole Derivatives from an Isophthalic Acid Dihydrazide

This protocol describes a general method for the synthesis of pyrazole derivatives from an isophthalic acid dihydrazide, which can be synthesized from 5-Hydrazinoisophthalic acid.

Workflow for Pyrazole Synthesis

Caption: Experimental workflow for pyrazole synthesis.

Materials:

-

Isophthalic acid dihydrazide (1 equivalent)

-

1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (2 equivalents)

-

Ethanol (as solvent)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve the isophthalic acid dihydrazide in ethanol in a round-bottom flask.

-

Add the 1,3-dicarbonyl compound to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The solid product that precipitates out is collected by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Conclusion and Future Directions

This compound is a promising and versatile starting material for the synthesis of a wide range of heterocyclic derivatives. While the current body of literature on its specific derivatives and their biological activities is nascent, the well-established pharmacological importance of related hydrazide and hydrazone compounds provides a strong rationale for further investigation.

Future research should focus on the systematic synthesis of diverse libraries of derivatives from this compound, including pyrazoles, pyridazines, and triazoles. Comprehensive biological screening of these novel compounds against various targets, such as microbial strains, cancer cell lines, and inflammatory markers, is crucial to unlock their therapeutic potential. Detailed structure-activity relationship (SAR) studies will be instrumental in optimizing lead compounds for enhanced efficacy and selectivity. The development of robust and scalable synthetic protocols will also be essential for translating promising laboratory findings into tangible applications in drug discovery and development.

References

The Synthetic Versatility of 5-Hydrazinoisophthalic Acid Hydrochloride: A Technical Guide to the Reactivity of its Hydrazine Moiety